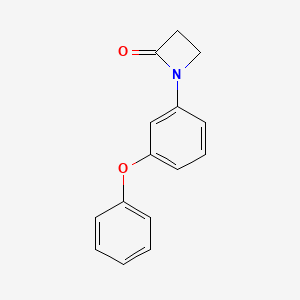
7-Hentriacontanol, 21-methyl-, (21S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hentriacontanol, 21-methyl-, (21S)- is a long-chain alcohol with a methyl group at the 21st position. This compound is of interest due to its potential biological activity and its role in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hentriacontanol, 21-methyl-, (21S)- can be achieved through several synthetic routes. One common method involves the use of citronellal as a starting material. The enantiomers of citronellal are converted to a racemic and diastereomeric mixture of 5-acetoxy-19-methylnonacosane, which is then further processed to obtain 7-Hentriacontanol, 21-methyl-, (21S)- .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions to increase yield and purity would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
7-Hentriacontanol, 21-methyl-, (21S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the ketone back to the alcohol.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, reduced alcohols, and substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
7-Hentriacontanol, 21-methyl-, (21S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Hentriacontanol, 21-methyl-, (21S)- is not fully understood. its potential role as a pheromone suggests that it interacts with specific receptors in insects, triggering behavioral responses. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
7-Hentriacontanone, 21-methyl-, (21S)-: This compound is a ketone analog of 7-Hentriacontanol, 21-methyl-, (21S)- and has been studied for similar biological activities.
5-Acetoxy-19-methylnonacosane: Another compound studied for its potential pheromone activity in insects.
Uniqueness
7-Hentriacontanol, 21-methyl-, (21S)- is unique due to its specific structure and potential biological activity
Properties
CAS No. |
647024-96-2 |
|---|---|
Molecular Formula |
C32H66O |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
(21S)-21-methylhentriacontan-7-ol |
InChI |
InChI=1S/C32H66O/c1-4-6-8-10-11-17-20-23-27-31(3)28-24-21-18-15-13-12-14-16-19-22-26-30-32(33)29-25-9-7-5-2/h31-33H,4-30H2,1-3H3/t31-,32?/m0/s1 |
InChI Key |
CRZTUHFIUIELJW-CYZZXXEPSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCC(CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)


![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)



![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)

